molecular formula C9H11NO3 B8205009 6-(Dimethoxymethyl)nicotinaldehyde

6-(Dimethoxymethyl)nicotinaldehyde

Cat. No.: B8205009
M. Wt: 181.19 g/mol
InChI Key: ZZGVXCUKGWMGOM-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)nicotinaldehyde is a substituted nicotinaldehyde derivative featuring a dimethoxymethyl group (-CH(OCH₃)₂) at the 6-position of the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis . Its dimethoxymethyl substituent enhances steric bulk and electron-donating properties, which can influence reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

6-(dimethoxymethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-9(13-2)8-4-3-7(6-11)5-10-8/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGVXCUKGWMGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethoxymethyl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the dimethoxymethyl group. The process can be summarized as follows:

    Starting Material: Nicotinaldehyde

    Reagent: Methanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Reaction Conditions: Reflux

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: 6-(Dimethoxymethyl)nicotinic acid

    Reduction: 6-(Dimethoxymethyl)nicotinyl alcohol

    Substitution: Various substituted nicotinaldehyde derivatives

Scientific Research Applications

6-(Dimethoxymethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)nicotinaldehyde involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural analogs and their substituent effects:

Compound Name Substituent(s) Key Structural Features
6-(Dimethoxymethyl)nicotinaldehyde 6-(dimethoxymethyl) Electron-donating, bulky group; enhances stability
Nicotinaldehyde None (parent compound) Simple aldehyde; high reactivity
6-Fluoronicotinaldehyde 6-fluoro Electron-withdrawing; used in radiochemistry
5-Bromo-nicotinaldehyde 5-bromo Electron-withdrawing; higher Ki in enzyme inhibition
6-Methoxynicotinaldehyde 6-methoxy Moderate electron-donating; impacts solubility
5-Fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde (FPyII) 5-fluoro, 6-ethynyl-TMS Electron-withdrawing fluoro + bulky ethynyl; superior autocatalysis
Key Observations:
  • Steric Effects : Bulky substituents like dimethoxymethyl or ethynyl-TMS (FPyII) can hinder reactions requiring planar transition states but may improve stability in storage or under harsh conditions .

Industrial and Natural Occurrence

  • Pharmaceutical Intermediates : Derivatives like 6-(difluoroMethoxy)nicotinaldehyde (purity ≥99%) are marketed as high-value intermediates, highlighting the demand for tailored substituents in drug development .

Biological Activity

6-(Dimethoxymethyl)nicotinaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the various biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of nicotinaldehyde, characterized by the presence of two methoxy groups and a dimethoxymethyl substituent. The molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3}, and it has a molecular weight of approximately 233.24 g/mol.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas.

Antitumor Activity

Research indicates that derivatives of nicotinaldehyde exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For example, a study reported IC50 values ranging from 3.36 to 21.35 μM against different tumor cell lines, suggesting potent antiproliferative activity .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (μM)
H460 (Lung Cancer)3.36
MCF-7 (Breast Cancer)15.00
DU145 (Prostate Cancer)21.35

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis. It is believed to modulate pathways related to oxidative stress and inflammation, contributing to its anticancer properties .

Case Studies

Several studies have explored the biological implications of derivatives related to this compound:

  • Study on Anticancer Activity : A recent investigation into the cytotoxicity of various nicotinaldehyde derivatives revealed that compounds with similar structures showed significant activity against human cancer cell lines, indicating that structural modifications can enhance biological efficacy .
  • Toxicity Assessment : In toxicity studies conducted on normal cell lines (e.g., 3T3 mouse fibroblasts), some derivatives exhibited lower toxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting a favorable safety profile for further development .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of nicotinaldehyde with dimethoxymethyl groups under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

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